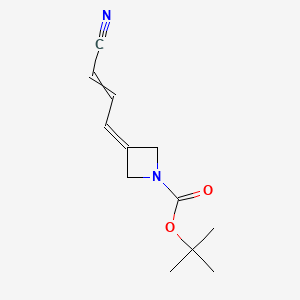
Tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate: is an organic compound with the molecular formula C12H16N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butyl ester group and a cyanopropenylidene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be constructed through cyclization reactions involving appropriate precursors. For example, starting from a suitable amine and an alkyl halide, the azetidine ring can be formed via intramolecular nucleophilic substitution.
Introduction of the Cyanopropenylidene Group: The cyanopropenylidene group can be introduced through a Knoevenagel condensation reaction. This involves the reaction of a malononitrile derivative with an aldehyde or ketone in the presence of a base.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanopropenylidene group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The azetidine ring can participate in substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxo derivatives of the cyanopropenylidene group.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate serves as a versatile building block for the construction of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Azetidine-containing compounds have been investigated for their antimicrobial, antiviral, and anticancer properties. The presence of the cyanopropenylidene group may enhance the compound’s ability to interact with biological targets.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and structural features make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate is not fully elucidated, but it is believed to involve interactions with specific molecular targets in biological systems. The azetidine ring and cyanopropenylidene group may facilitate binding to enzymes, receptors, or other proteins, thereby modulating their activity. Further research is needed to identify the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Another azetidine derivative with a different substituent on the ring.
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: A similar compound with a cyanomethylene group instead of a cyanopropenylidene group.
Tert-butyl 3-oxoazetidine-1-carboxylate: An azetidine derivative with an oxo group.
Uniqueness
Tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate is unique due to the presence of the cyanopropenylidene group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other azetidine derivatives and may contribute to its specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-8-10(9-14)6-4-5-7-13/h4-6H,8-9H2,1-3H3 |
InChI-Schlüssel |
ABODHCXREQVSBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(=CC=CC#N)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


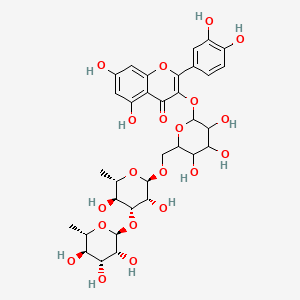


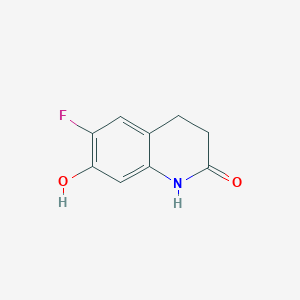
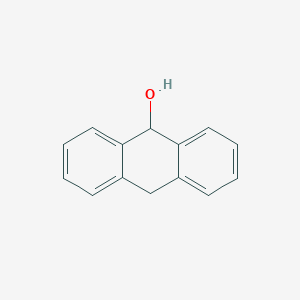
![3-(2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14086508.png)

![7-Chloro-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086521.png)
![Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14086527.png)
![Benzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B14086532.png)
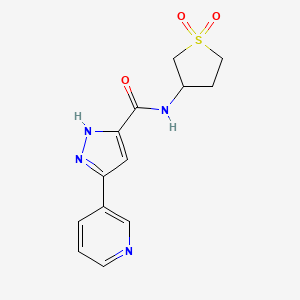
![5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B14086538.png)
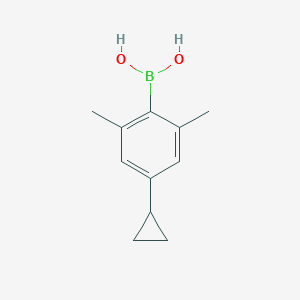
![1-(2,5-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086546.png)
